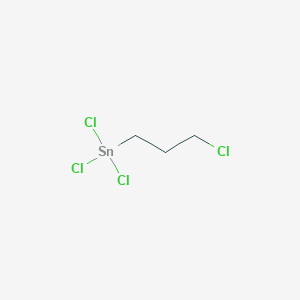
Trichloro(3-chloropropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(3-chloropropyl)stannane is an organotin compound with the molecular formula C3H6Cl4Sn It is a derivative of stannane, where three chlorine atoms and one 3-chloropropyl group are attached to the tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro(3-chloropropyl)stannane can be synthesized through the reaction of stannane with 3-chloropropyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin-chlorine bonds. The reaction can be represented as follows:
SnH4+ClCH2CH2CH2Cl→Sn(Cl)3CH2CH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(3-chloropropyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Formation of organotin compounds with different organic groups.
Reduction: Formation of di- or mono-chloropropylstannane.
Oxidation: Formation of tin oxides or other higher oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Trichloro(3-chloropropyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of trichloro(3-chloropropyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloro(3-chloropropyl)silane: Similar structure but with silicon instead of tin.
Methyltrichlorosilane: Contains a methyl group instead of a 3-chloropropyl group.
Tetrachlorostannane: Contains four chlorine atoms attached to the tin atom.
Uniqueness
Trichloro(3-chloropropyl)stannane is unique due to the presence of both tin and a 3-chloropropyl group, which imparts distinct chemical properties and reactivity compared to its silicon analogs and other organotin compounds. This uniqueness makes it valuable for specific applications in synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
67039-22-9 |
|---|---|
Molekularformel |
C3H6Cl4Sn |
Molekulargewicht |
302.6 g/mol |
IUPAC-Name |
trichloro(3-chloropropyl)stannane |
InChI |
InChI=1S/C3H6Cl.3ClH.Sn/c1-2-3-4;;;;/h1-3H2;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
UFPAFTIYEMLWPX-UHFFFAOYSA-K |
Kanonische SMILES |
C(CCl)C[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


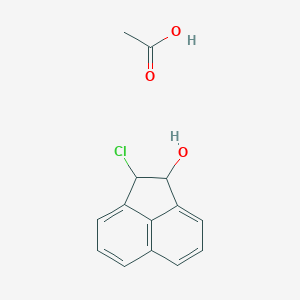
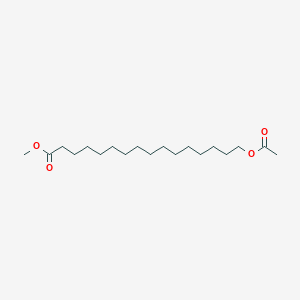


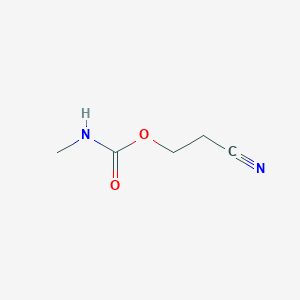

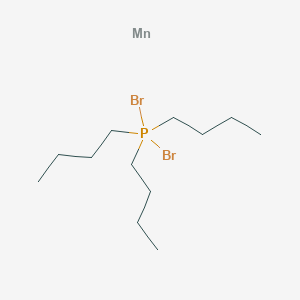


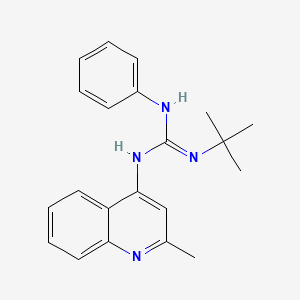
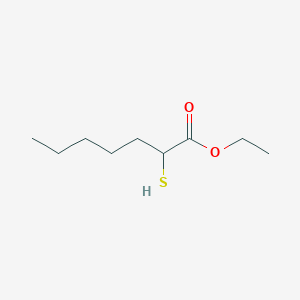
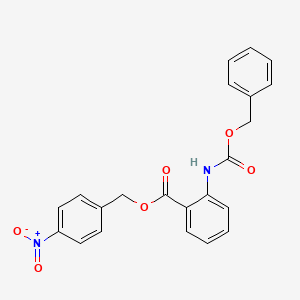
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
